molecular formula C11H16N2O2 B14428779 N-(2-Aminoethyl)-L-phenylalanine CAS No. 81225-90-3

N-(2-Aminoethyl)-L-phenylalanine

Cat. No.: B14428779
CAS No.: 81225-90-3
M. Wt: 208.26 g/mol
InChI Key: KVJUERBFLQRRHG-JTQLQIEISA-N
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Description

N-(2-Aminoethyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with ethylenediamine under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for higher yields and cost-effectiveness, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .

Scientific Research Applications

N-(2-Aminoethyl)-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical processes such as protein synthesis and metabolic pathways. The aminoethyl group allows it to form hydrogen bonds and interact with other molecules, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)piperazine
  • N-(2-Aminoethyl)morpholine
  • N-(2-Aminoethyl)-1-aziridineethanamine

Uniqueness

N-(2-Aminoethyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine with an aminoethyl group. This combination allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds .

Properties

CAS No.

81225-90-3

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(2S)-2-(2-aminoethylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C11H16N2O2/c12-6-7-13-10(11(14)15)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)/t10-/m0/s1

InChI Key

KVJUERBFLQRRHG-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCN

Origin of Product

United States

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